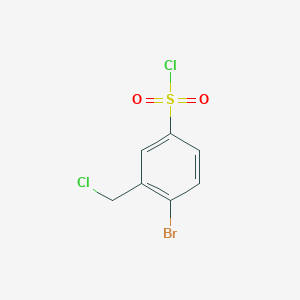
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. This compound is characterized by the presence of a bromine atom, a chloromethyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride typically involves the chloromethylation of 4-bromobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various amines are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the chloromethyl group.
3-Chloromethylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
4-Chloromethylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-3-(chloromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns and allow for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
4-bromo-3-(chloromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4H2 |
InChI Key |
VRXJVTGJMMXANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



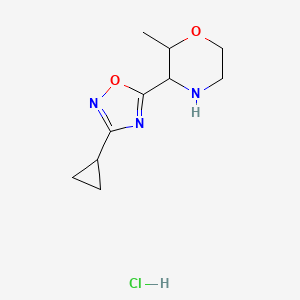

![Methyl({[(3R)-piperidin-3-yl]methyl})amine](/img/structure/B13213986.png)
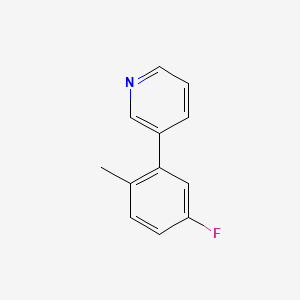
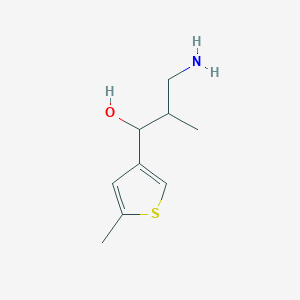
![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13214032.png)
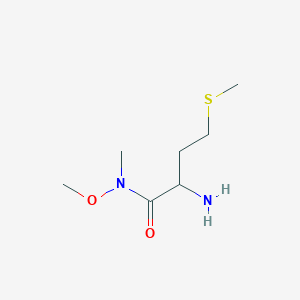




![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
